molecular formula C18H22N2 B181548 N-(4-{2-[4-(dimethylamino)phenyl]vinyl}phenyl)-N,N-dimethylamine CAS No. 1931-49-3

N-(4-{2-[4-(dimethylamino)phenyl]vinyl}phenyl)-N,N-dimethylamine

Cat. No.: B181548
CAS No.: 1931-49-3
M. Wt: 266.4 g/mol
InChI Key: DAVFZPCIOMZPQK-AATRIKPKSA-N
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Description

4,4’-Bis(dimethylamino)stilbene is an organic compound belonging to the stilbene family. It is characterized by the presence of two dimethylamino groups attached to the stilbene backbone. This compound is known for its unique optical properties, making it a subject of interest in various scientific fields, including chemistry, biology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bis(dimethylamino)stilbene typically involves the reaction of 4,4’-dinitrostilbene with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a reducing agent such as palladium on carbon (Pd/C) to facilitate the reduction of nitro groups to amino groups .

Industrial Production Methods: Industrial production of 4,4’-Bis(dimethylamino)stilbene follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Bis(dimethylamino)stilbene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4,4’-Bis(dimethylamino)stilbene can yield quinones, while reduction reactions produce amino derivatives .

Scientific Research Applications

4,4’-Bis(dimethylamino)stilbene has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe for studying cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the production of dyes, pigments, and optical materials.

Mechanism of Action

The mechanism of action of 4,4’-Bis(dimethylamino)stilbene involves its interaction with molecular targets through its dimethylamino groups. These interactions can lead to changes in the electronic structure of the compound, resulting in its unique optical properties. The compound can also participate in various chemical reactions, altering its structure and function .

Comparison with Similar Compounds

Uniqueness: 4,4’-Bis(dimethylamino)stilbene is unique due to its strong electron-donating dimethylamino groups, which enhance its optical properties. This makes it particularly useful in applications requiring high fluorescence and photostability .

Properties

CAS No.

1931-49-3

Molecular Formula

C18H22N2

Molecular Weight

266.4 g/mol

IUPAC Name

4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-N,N-dimethylaniline

InChI

InChI=1S/C18H22N2/c1-19(2)17-11-7-15(8-12-17)5-6-16-9-13-18(14-10-16)20(3)4/h5-14H,1-4H3/b6-5+

InChI Key

DAVFZPCIOMZPQK-AATRIKPKSA-N

SMILES

CN(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C)C

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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